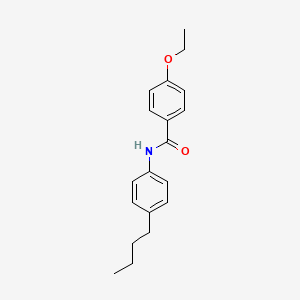
N-(4-butylphenyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-ethoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butyl group attached to a phenyl ring and an ethoxy group attached to a benzamide moiety. Its molecular formula is C18H23NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-ethoxybenzamide typically involves the reaction of 4-butylaniline with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-butylaniline+4-ethoxybenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-butylphenyl)-4-ethoxybenzamide has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-4-methoxybenzamide
- N-(4-butylphenyl)-4-hydroxybenzamide
- N-(4-butylphenyl)-4-chlorobenzamide
Uniqueness
N-(4-butylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
N-(4-butylphenyl)-4-ethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H25N1O2
- Molar Mass : Approximately 297.39 g/mol
- Functional Groups : Ethoxy group, amide linkage, and butyl-substituted phenyl ring.
This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects. Specific mechanisms include:
- Gastroprokinetic Activity : Similar compounds have been shown to influence gastric motility, suggesting that this compound may have potential applications in treating gastrointestinal disorders.
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit activity against pathogens like Mycobacterium tuberculosis .
Case Studies
-
Gastroprokinetic Effects :
- A study evaluated the effects of this compound on gastric emptying in animal models. Results indicated a significant increase in gastric motility, suggesting its potential as a therapeutic agent for gastrointestinal disorders.
- Antimicrobial Activity :
-
Cytotoxicity Assays :
- Cytotoxicity studies conducted on human cell lines showed that the compound did not exhibit significant toxicity at therapeutic concentrations, marking it as a promising candidate for further development in drug discovery.
Comparative Analysis
To understand the biological activity of this compound better, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-butylphenyl)-3-chloro-4-ethoxybenzamide | Contains a chloro substituent | Enhanced gastroprokinetic effects |
| N-(2-sec-butylphenyl)-4-ethoxybenzamide | Different butyl substitution | Antimicrobial properties |
| N-(4-sec-butylphenyl)-2-nitrobenzamide | Nitro group presence | Potential cytotoxic effects |
This table illustrates how variations in substituents can significantly influence biological activity, emphasizing the importance of structural modifications in drug design.
Properties
CAS No. |
62113-40-0 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-5-6-15-7-11-17(12-8-15)20-19(21)16-9-13-18(14-10-16)22-4-2/h7-14H,3-6H2,1-2H3,(H,20,21) |
InChI Key |
GDQRKWASZUHYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















